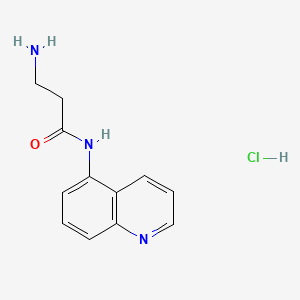
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene is an aromatic compound with a unique structure that includes a fluorine atom, a methyl group, and a prop-2-yn-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene typically involves the alkylation of a fluorobenzene derivative. One common method is the Sonogashira cross-coupling reaction, where a fluorobenzene derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as toluene, with a base like triethylamine to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups.
Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.
Major Products Formed
Substitution: Products with different nucleophiles replacing the fluorine atom.
Oxidation: Products with oxidized functional groups such as aldehydes or carboxylic acids.
Reduction: Products with reduced alkenes or alkanes.
Scientific Research Applications
1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Medicinal Chemistry: Its derivatives may have potential therapeutic applications.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methyl-5-(prop-2-yn-1-yl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-methylbenzene: Lacks the prop-2-yn-1-yl group, making it less reactive in certain types of reactions.
3-Fluorotoluene: Similar structure but without the prop-2-yn-1-yl group.
1-Fluoro-4-(prop-2-yn-1-yl)benzene: Similar but with different substitution pattern on the benzene ring.
Properties
Molecular Formula |
C10H9F |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-fluoro-3-methyl-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9F/c1-3-4-9-5-8(2)6-10(11)7-9/h1,5-7H,4H2,2H3 |
InChI Key |
TZTSFHHIDUWKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


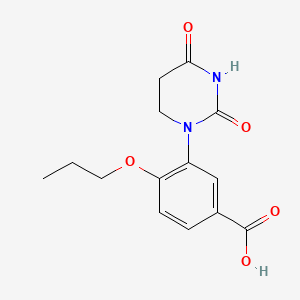

![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
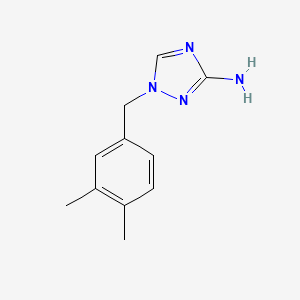
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)
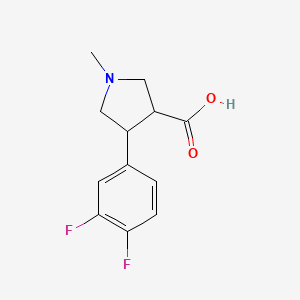
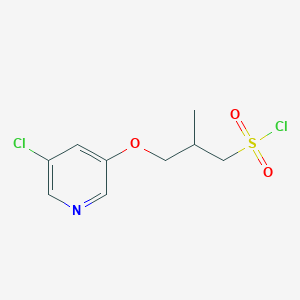
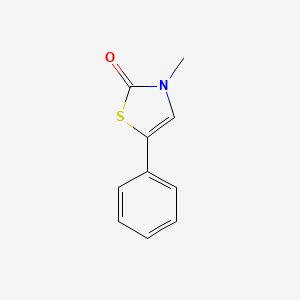
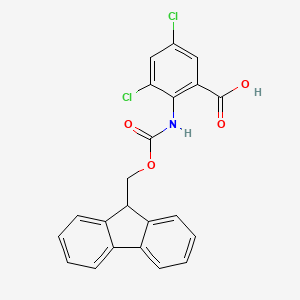
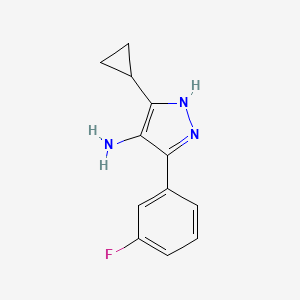
![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)

